4-FLUORO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE
Overview
Description
4-Fluoro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C22H18FN3O2 It is characterized by the presence of a fluorine atom, a phenoxyethyl group, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the synthesis of the 1H-1,3-benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenoxyethyl Group: The next step involves the alkylation of the benzodiazole core with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzodiazoles.
Scientific Research Applications
4-Fluoro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide: Similar structure but with a benzimidazole core instead of a benzodiazole.
4-Fluoro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide.
Uniqueness
4-Fluoro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide is unique due to the presence of the benzodiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c23-17-12-10-16(11-13-17)21(27)25-22-24-19-8-4-5-9-20(19)26(22)14-15-28-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOXYUKISGCNON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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